molecular formula C15H23N7O2 B5041422 1-[2-(diethylamino)-2-oxoethyl]-N-(3-pyrazol-1-ylpropyl)triazole-4-carboxamide

1-[2-(diethylamino)-2-oxoethyl]-N-(3-pyrazol-1-ylpropyl)triazole-4-carboxamide

Cat. No.: B5041422
M. Wt: 333.39 g/mol
InChI Key: HLXGXHNZKQOCKN-UHFFFAOYSA-N
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Description

1-[2-(diethylamino)-2-oxoethyl]-N-(3-pyrazol-1-ylpropyl)triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structure, has garnered interest for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(diethylamino)-2-oxoethyl]-N-(3-pyrazol-1-ylpropyl)triazole-4-carboxamide typically involves a multi-step process. One common method involves the reaction of diethylamine with an appropriate oxoethyl precursor to form the diethylamino-oxoethyl intermediate. This intermediate is then reacted with a triazole derivative under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-[2-(diethylamino)-2-oxoethyl]-N-(3-pyrazol-1-ylpropyl)triazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1-[2-(diethylamino)-2-oxoethyl]-N-(3-pyrazol-1-ylpropyl)triazole-4-carboxamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(diethylamino)-2-oxoethyl]-N-(3-pyrazol-1-ylpropyl)triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[2-(diethylamino)-2-oxoethyl]-N-(3-pyrazol-1-ylpropyl)triazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N7O2/c1-3-20(4-2)14(23)12-22-11-13(18-19-22)15(24)16-7-5-9-21-10-6-8-17-21/h6,8,10-11H,3-5,7,9,12H2,1-2H3,(H,16,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXGXHNZKQOCKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(N=N1)C(=O)NCCCN2C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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